2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

描述

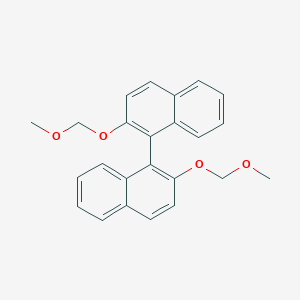

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene (CAS: 74292-20-9) is a binaphthalene derivative featuring methoxymethoxy (-OCH2OCH3) groups at the 2 and 2' positions. Its molecular formula is C24H22O4 (molecular weight: 374.43 g/mol) . This compound serves as a key intermediate in synthesizing chiral ligands, such as BINOL (1,1'-bi-2-naphthol), by deprotection of the methoxymethoxy groups. Its rigid binaphthyl backbone and electron-rich substituents make it valuable in asymmetric catalysis and materials science.

生物活性

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene is a chiral organic compound with the molecular formula C24H22O4 and a molecular weight of approximately 374.44 g/mol. Its unique structure, featuring two naphthalene units linked by methoxymethoxy groups, has attracted attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the production of both enantiomers with high purity and yield. The synthesis can be summarized as follows:

- Starting Materials : The synthesis begins with the appropriate naphthalene derivatives and methoxymethanol.

- Reagents : Common reagents include sodium hydride (NaH), anhydrous FeCl3, and various organic solvents.

- Reaction Conditions : Reactions are often conducted under inert atmospheres (nitrogen or argon) to prevent moisture interference.

Research indicates that this compound exhibits notable biological activities due to its ability to modulate cellular signaling pathways. Its chiral nature allows selective interaction with biological targets, which is crucial for its potential therapeutic applications.

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory properties . It appears to influence cytokine production and inhibit pathways associated with inflammation.

Anticancer Effects

Preliminary data indicate that this compound may have anticancer effects through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It may cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

Interaction Studies

Interaction studies have focused on binding affinities with various receptors and enzymes. These studies are essential for understanding the mechanism of action and potential therapeutic applications.

| Target Protein | Binding Affinity (Kd) | Effect |

|---|---|---|

| Protein Kinase B (Akt) | Low micromolar range | Modulation of survival pathways |

| Cyclooxygenase-2 (COX-2) | High nanomolar range | Inhibition of inflammatory mediators |

Study on Anticancer Activity

One study investigated the effects of this compound on human cancer cell lines:

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer).

- Concentration Range : 5 μM to 50 μM over 48 hours.

- Results : Induced significant cytotoxicity in a dose-dependent manner with IC50 values around 20 μM for HeLa cells.

Anti-inflammatory Mechanism Exploration

In another study focusing on its anti-inflammatory properties:

- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.

- Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated binaphthalene precursors (e.g., 6,6′-dibromo derivatives) can undergo methoxymethylation using methoxymethyl chloride in the presence of a base like K₂CO₃ under reflux conditions . Optimization includes inert atmosphere (N₂/Ar), controlled temperature (reflux at 80–100°C), and stoichiometric excess of the methoxymethylating agent to drive the reaction to completion. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxymethoxy proton signals at δ 3.3–3.5 ppm and aromatic protons at δ 6.8–8.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 375.43 for C₂₄H₂₂O₄) .

- X-ray crystallography : For absolute configuration determination, especially in chiral derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of chiral binaphthalene derivatives, and how is enantiomeric excess (e.e.) quantified?

- Methodology :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Mobile phases often include hexane/isopropanol mixtures .

- Circular Dichroism (CD) : Correlate CD spectra with enantiomer configurations.

- e.e. Determination : Compare HPLC peak areas of enantiomers or use chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) .

Q. How does the methoxymethoxy substituent influence the compound’s performance in asymmetric catalysis?

- Methodology : The substituent enhances steric bulk and electronic donation, critical for chiral induction. For example:

- Ligand Design : Coordinate the compound with transition metals (e.g., Ru, Rh) to catalyze asymmetric hydrogenation or coupling reactions.

- Kinetic Studies : Compare reaction rates and enantioselectivity with unsubstituted binaphthalene ligands using substrates like β-ketoesters .

Q. How can discrepancies in reported optical rotation values for chiral derivatives be resolved?

- Methodology :

- Standardization : Measure optical rotation under identical conditions (temperature, solvent, concentration). For example, use CHCl₃ at 20°C and a sodium lamp (589 nm) .

- Reference Calibration : Cross-validate with enantiopure standards synthesized via asymmetric catalysis or chiral resolution .

Q. Data Analysis & Experimental Design

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodology :

- LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization (ESI).

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using HLB cartridges to isolate trace contaminants .

Q. How to design stability studies for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Tests : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks.

- Stability-Indicating Assays : Monitor degradation via HPLC-UV and track key degradation products (e.g., demethoxymethylation products) .

Q. Contradictory Data Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be systematically addressed?

- Methodology :

- Solubility Screening : Use a standardized shake-flask method with solvents like DCM, THF, and methanol at 25°C. Quantify solubility via gravimetric analysis or UV-vis spectroscopy.

- Hansen Solubility Parameters : Calculate HSP values to predict solubility based on dispersion, polarity, and hydrogen-bonding interactions .

Q. Table: Key Physicochemical Properties

相似化合物的比较

Comparison with Structurally Similar Compounds

Brominated Derivatives

(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

- CAS : 791616-64-3

- Molecular Formula : C24H28Br2O4

- Molecular Weight : 540.28 g/mol

- Key Features: Bromine atoms at the 3,3' positions introduce steric bulk and electronic effects. Octahydro (hydrogenated) naphthalene rings enhance conformational rigidity compared to the non-hydrogenated parent compound .

(S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

- CAS : 179866-74-1

- Molecular Formula : C24H20Br2O4

- Molecular Weight : 532.21 g/mol

- Key Features :

Methoxyphenyl-Substituted Diol Derivatives

(R)-3,3'-Bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol

- CAS : 756491-51-7

- Molecular Formula : C34H26O4

- Molecular Weight : 498.57 g/mol

- Key Features :

Comparison with Target Compound :

- The target compound lacks hydroxyl groups and methoxyphenyl substituents, rendering it less polar and more suited as a protected precursor.

- Methoxyphenyl-diol derivatives exhibit higher molecular weight and increased steric demand, favoring enantioselective catalysis .

Heterocyclic Derivatives

(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

- CAS : 1616784-76-9

- Molecular Formula : C34H36N2O2

- Molecular Weight : 504.66 g/mol

- Key Features: Oxazoline rings at 2,2' positions introduce nitrogen donor sites for metal coordination. Isobutyl groups enhance solubility in nonpolar solvents .

Comparison with Target Compound :

- The oxazoline derivative’s nitrogen heterocycles enable diverse catalytic applications (e.g., asymmetric alkylation), whereas the target compound’s ether groups are typically deprotected to generate BINOL.

Data Tables

Table 1: Structural and Physical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| 74292-20-9 (Target) | C24H22O4 | 374.43 | 2,2'-Methoxymethoxy | BINOL precursor |

| 791616-64-3 | C24H28Br2O4 | 540.28 | 3,3'-Br, Octahydro | Asymmetric catalysis |

| 756491-51-7 | C34H26O4 | 498.57 | 3,3'-Methoxyphenyl, 2,2'-OH | Chiral ligand synthesis |

| 1616784-76-9 | C34H36N2O2 | 504.66 | 2,2'-Oxazoline | Organometallic catalysis |

属性

IUPAC Name |

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQRNNJNMLGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173831-50-0, 142128-92-5, 74292-20-9 | |

| Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74292-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。